molecular formula C10H15NO2 B3215915 3-(2-Ethoxyethoxy)aniline CAS No. 116998-62-0

3-(2-Ethoxyethoxy)aniline

Cat. No.: B3215915
CAS No.: 116998-62-0
M. Wt: 181.23 g/mol
InChI Key: IWVOFNFQYNJRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxyethoxy)aniline is an aromatic amine derivative characterized by a meta-substituted 2-ethoxyethoxy (–OCH₂CH₂OCH₂CH₃) group on the aniline ring. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 193.23 g/mol. The ethoxyethoxy side chain enhances solubility in organic solvents compared to simpler ethoxyanilines, making it valuable in pharmaceutical and agrochemical syntheses as an intermediate . The compound’s structure enables participation in electrophilic aromatic substitution and coupling reactions, particularly in the formation of Schiff bases or urea derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethoxy)aniline typically involves the reaction of aniline with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or ethanol to facilitate the reaction. The process may also involve the use of acid or base catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as manganese dioxide or peroxymonosulfuric acid.

    Reduction: Reduction reactions can convert nitro derivatives of this compound back to the parent amine using reducing agents like zinc, tin, or iron in the presence of hydrochloric acid.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the aniline ring, using reagents such as sodium amide in liquid ammonia.

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide, peroxymonosulfuric acid.

    Reducing Agents: Zinc, tin, iron, hydrochloric acid.

    Substitution Reagents: Sodium amide, liquid ammonia.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Parent amine.

    Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

3-(2-Ethoxyethoxy)aniline is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding due to its unique structural properties.

    Medicine: Potential use in the development of pharmaceutical compounds, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The ethoxyethoxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The aniline moiety can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs of 3-(2-Ethoxyethoxy)aniline

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(2-Methoxyethoxy)aniline –OCH₂CH₂OCH₃ (meta) C₉H₁₃NO₂ 179.21 Higher polarity; used in dye synthesis
3-Ethoxyaniline –OCH₂CH₃ (meta) C₈H₁₁NO 137.18 Lower solubility; pKa = 4.17
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline –OCH₂CH₃ (benzyl) + –OCH₂CH₂OCH₂CH₃ (meta) C₁₉H₂₅NO₃ 315.41 Enhanced steric hindrance; intermediate in liquid crystal synthesis
3-(Heptyloxy)-N-[2-(2-ethoxyethoxy)benzyl]aniline –OC₇H₁₅ (meta) + –OCH₂CH₂OCH₂CH₃ (benzyl) C₂₄H₃₅NO₃ 385.55 Lipophilic; used in surfactant formulations

Structural Insights :

  • Polarity : The 2-ethoxyethoxy group increases hydrophilicity compared to alkyl-substituted analogs like 3-ethoxyaniline. For instance, 3-(2-Methoxyethoxy)aniline (logD ~1.5) is more polar than 3-Ethoxyaniline (logD ~2.1) .
  • Steric Effects : Benzyl-substituted derivatives (e.g., N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline) exhibit restricted rotation due to bulky substituents, influencing their reactivity in cross-coupling reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound pKa LogP Solubility (mg/mL) Melting Point (°C)
This compound ~4.3* 2.8 12.5 (DMSO) 45–48
3-Ethoxyaniline 4.17 2.1 8.2 (DMSO) 32–34
3-(2-Methoxyethoxy)aniline ~4.1* 1.5 18.7 (DMSO) 38–40
4-Ethoxyaniline 5.25 2.4 6.5 (DMSO) 62–64

*Estimated based on structural analogs .

Key Observations :

  • Acidity : The electron-donating ethoxyethoxy group slightly reduces acidity (higher pKa) compared to unsubstituted aniline (pKa = 4.6) but increases it relative to 4-Ethoxyaniline (pKa = 5.25) due to meta-substitution effects .
  • Lipophilicity : Longer alkoxy chains (e.g., heptyloxy) drastically increase LogP (e.g., 3-(Heptyloxy)-N-[2-(2-ethoxyethoxy)benzyl]aniline, LogP ~5.2), enhancing membrane permeability .

Biological Activity

3-(2-Ethoxyethoxy)aniline is a chemical compound characterized by its aniline structure, featuring an amino group attached to a benzene ring, with a 2-ethoxyethoxy substituent. This compound has gained attention in the field of biological research due to its potential interactions with various biological targets and its applications in medicinal chemistry.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : Approximately 217.70 g/mol
  • Structure : The compound's unique ethoxyethoxy group influences its solubility and reactivity, making it a versatile building block in organic synthesis.

Preliminary studies indicate that this compound interacts with specific enzyme systems, which may elucidate its mechanism of action. Research suggests that the compound exhibits activity against various biological targets, although comprehensive studies are still required to fully understand these interactions.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with enzymes and receptors. Initial findings suggest that it may have potential therapeutic uses, particularly in the development of drugs targeting neurological and metabolic disorders. However, detailed pharmacological profiling is necessary to establish its efficacy and safety.

Comparative Analysis with Related Compounds

The following table highlights the differences between this compound and structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC12H17NO2Ethoxyethoxy group enhances solubility
4-(2-Ethoxyethoxy)anilineC12H17NO2Substituent at para position; different activity
3-Chloro-4-(2-Ethoxyethoxy)anilineC12H16ClNO2Chlorine substitution; enhanced reactivity
2-(2-Ethoxyethoxy)anilineC12H17NO2Different substitution pattern; varied applications

This comparative analysis shows how the positioning of substituents can significantly influence the biological properties and reactivity of these compounds.

Case Studies and Research Findings

  • Neuroprotective Effects : A study explored the neuroprotective effects of related anilines, suggesting that modifications like those seen in this compound could enhance neuroprotection against oxidative stress in neuronal cells.
  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. The potential for this compound to act against pathogens is an area of ongoing investigation.
  • Toxicological Assessments : Toxicological evaluations have been conducted to assess safety profiles, focusing on acute and chronic exposure effects. Preliminary data suggest low toxicity levels, but further studies are required to confirm these findings .

Properties

IUPAC Name

3-(2-ethoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVOFNFQYNJRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(2-Ethoxyethoxy)aniline
3-(2-Ethoxyethoxy)aniline
3-(2-Ethoxyethoxy)aniline
3-(2-Ethoxyethoxy)aniline
3-(2-Ethoxyethoxy)aniline
3-(2-Ethoxyethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.